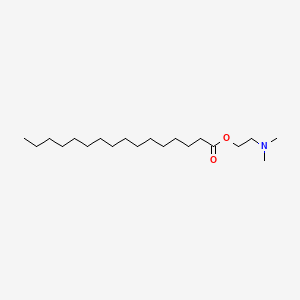

Dimethylaminoethyl palmitate

Description

Properties

CAS No. |

40817-19-4 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl hexadecanoate |

InChI |

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3/h4-19H2,1-3H3 |

InChI Key |

XSKSOLBYWOVVBN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCN(C)C |

Origin of Product |

United States |

The Chemical Compound Dimethylaminoethyl Palmitate: Foundational Research Landscape

Contextualizing Dimethylaminoethyl Palmitate within Ester and Amino-Functionalized Lipid Chemistry

Dimethylaminoethyl palmitate is an ester of palmitic acid and 2-(dimethylamino)ethanol. Palmitic acid is a common saturated fatty acid with a 16-carbon chain. The esterification of this fatty acid with an amino alcohol introduces a tertiary amine group, creating a molecule with both lipophilic (the palmitate chain) and potentially hydrophilic/cationic (the dimethylaminoethyl group) characteristics. This dual nature is a hallmark of many functional lipids.

Esters are a fundamental class of organic compounds derived from an acid and an alcohol. nih.gov Fatty acid esters, in particular, are widespread, found in nature as components of triglycerides, phospholipids (B1166683), and cholesteryl esters. ruhr-uni-bochum.de They are synthesized for a variety of applications, including as emollients in cosmetics, synthetic lubricants, and as biodiesel. ruhr-uni-bochum.de The synthesis of fatty acid esters is typically achieved through esterification or transesterification reactions. researchgate.net Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, while transesterification is the exchange of the alcohol group of an ester with another alcohol. nih.govresearchgate.net

The introduction of an amine group, specifically a tertiary amine, into a lipid structure like a fatty acid ester, creates a class of compounds known as amino-functionalized lipids. These compounds are of significant research interest. The tertiary amine group can be protonated, leading to a cationic charge, which is a key feature in applications such as gene delivery, where the cationic lipid can interact with negatively charged nucleic acids. Research into poly(β-aminoester)s (PBAEs), which contain tertiary amines in their backbone, highlights how small structural changes can significantly alter physicochemical properties like pKa and hydrophobicity, which in turn govern their biological interactions.

The presence of both an ester linkage and a tertiary amine group in Dimethylaminoethyl palmitate suggests it possesses characteristics of both these chemical families. evitachem.comgoogle.com The ester bond makes the compound potentially biodegradable. google.com

Physicochemical Properties of Dimethylaminoethyl Palmitate

| Property | Value | Source |

| Molecular Formula | C20H41NO2 | nih.gov |

| Molecular Weight | 327.5 g/mol | nih.gov |

| IUPAC Name | 2-(dimethylamino)ethyl hexadecanoate | nih.gov |

| CAS Number | 40817-19-4 | nih.gov |

| XLogP3 | 7.5 | nih.gov |

This table is interactive. You can sort and filter the data.

General Academic Inquiries into Esters of Fatty Acids and Tertiary Amine Functionalization

The academic inquiry into esters of fatty acids is vast and covers a wide range of topics from fundamental synthesis to applications in materials science and biology. A significant area of research is the development of efficient and sustainable methods for their synthesis. This includes the use of various catalysts to promote esterification and transesterification reactions. For instance, acid catalysts like sulfuric acid and p-toluenesulfonic acid are commonly used. csic.es Research has also explored the use of enzymatic catalysts (lipases) for milder and more selective ester synthesis.

The functionalization of fatty acid esters with tertiary amines is a more specialized but highly active area of research. The primary motivation for this research is often the development of cationic lipids and polymers for biomedical applications. The synthesis of such compounds can be approached in several ways. One common method is the esterification of a fatty acid with an amino alcohol, such as the reaction of palmitic acid with 2-(dimethylamino)ethanol to produce Dimethylaminoethyl palmitate. Another approach involves the Michael addition of a diamine to a diacrylate to form poly(β-aminoester)s, which are polymers containing tertiary amine groups.

Research into tertiary amine functionalized lipids often focuses on understanding the structure-property relationships. For example, studies on polyesteramines, which are polymers containing tertiary amine groups and ester linkages, investigate how the ratio and type of reactants can control physical properties like viscosity, solubility, and lubricity. google.com These properties are crucial for their use in cosmetics and lubricants. google.com

Furthermore, the catalytic synthesis of N,N-alkylated fatty amines from fatty acids and their esters is another relevant research avenue. researchgate.net Reductive amination has been identified as a green and effective method for producing N,N-dimethylalkylamines. researchgate.net While this produces amines rather than esters, the underlying principles of functionalizing fatty acid derivatives with tertiary amines are closely related.

While specific, in-depth research focused solely on Dimethylaminoethyl palmitate is not abundant in publicly available literature, the foundational knowledge from the broader fields of fatty acid ester chemistry and tertiary amine functionalized lipids provides a strong basis for understanding its potential properties and areas of application. The existing research on related compounds suggests that Dimethylaminoethyl palmitate would likely exhibit surfactant-like properties and could be a subject of interest in materials science and biomedical research.

Synthetic Methodologies and Chemical Derivatization of Dimethylaminoethyl Palmitate

Traditional Chemical Synthesis Routes for Dimethylaminoethyl Palmitate

The formation of the ester bond between palmitic acid and 2-(dimethylamino)ethanol is the central step in the synthesis of Dimethylaminoethyl palmitate. Classical organic chemistry provides several robust methods to achieve this transformation, differing in reaction conditions, efficiency, and substrate compatibility.

Fischer-Speier Esterification: This acid-catalyzed condensation is a direct and fundamental approach. Palmitic acid is reacted with an excess of 2-(dimethylamino)ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is driven to completion by removing the water byproduct, typically using a Dean-Stark apparatus. The tertiary amine on the alcohol substrate requires protonation by the acid catalyst, which can influence reaction kinetics.

Reaction: C₁₅H₃₁COOH + HO(CH₂)₂N(CH₃)₂ --(H⁺, Heat)--> C₁₅H₃₁COO(CH₂)₂N(CH₃)₂ + H₂O

Acyl Chloride Method: For a more rapid and often higher-yielding reaction, palmitic acid can be first converted to its more reactive acyl chloride derivative, palmitoyl (B13399708) chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting palmitoyl chloride is then reacted with 2-(dimethylamino)ethanol in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct.

Step 1: C₁₅H₃₁COOH + SOCl₂ → C₁₅H₃₁COCl + SO₂ + HCl

Step 2: C₁₅H₃₁COCl + HO(CH₂)₂N(CH₃)₂ --(Base)--> C₁₅H₃₁COO(CH₂)₂N(CH₃)₂ + Base·HCl

Carbodiimide-Mediated Coupling: This method is favored for its mild reaction conditions. Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid group of palmitic acid. This activation facilitates nucleophilic attack by the hydroxyl group of 2-(dimethylamino)ethanol. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often included to accelerate the reaction and improve yields.

The table below summarizes these traditional synthetic routes.

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Palmitic acid, 2-(dimethylamino)ethanol, H₂SO₄ or p-TsOH | High temperature, removal of water | Cost-effective, simple reagents | Harsh conditions, potential side reactions, equilibrium-limited |

| Acyl Chloride Method | Palmitoyl chloride, 2-(dimethylamino)ethanol, Triethylamine or Pyridine | Low to ambient temperature | High yield, fast reaction | Requires a two-step process, uses hazardous reagents (e.g., SOCl₂) |

| Carbodiimide Coupling | Palmitic acid, 2-(dimethylamino)ethanol, EDC or DCC, DMAP | Room temperature, inert solvent | Mild conditions, high yield | Expensive reagents, byproduct removal can be difficult (e.g., DCU) |

Enzymatic Synthesis Approaches for Palmitate Esters with Relevance to Dimethylaminoethyl Palmitate

Biocatalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. While specific studies on the enzymatic synthesis of Dimethylaminoethyl palmitate are not widely documented, the principles are well-established from extensive research on other palmitate esters. Lipases can catalyze esterification under mild conditions, often in non-aqueous or solvent-free systems, minimizing side reactions and energy consumption.

The most commonly employed enzymes for this purpose are immobilized lipases, which enhance stability and allow for easy recovery and reuse. Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous acrylic resin (e.g., Novozym 435), is particularly effective due to its broad substrate specificity and high stability.

Key reaction parameters that influence yield and reaction rate include:

Enzyme Source: CALB and Rhizomucor miehei lipase (RML) are highly efficient.

Molar Ratio: The ratio of fatty acid (or its simple ester for transesterification) to alcohol is critical.

Temperature: Optimal temperatures are typically between 40-70 °C, which is significantly milder than traditional chemical methods.

Water Activity: In organic media, controlling the amount of water is crucial for shifting the equilibrium towards synthesis rather than hydrolysis.

The table below presents representative findings from the enzymatic synthesis of related long-chain fatty acid esters, which are directly applicable to the synthesis of Dimethylaminoethyl palmitate.

| Enzyme Source | Substrates | Reaction Type | Key Conditions | Achieved Yield / Conversion |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Palmitic Acid + 1-Butanol | Direct Esterification | Solvent-free, 60°C, 1:1 molar ratio | >95% conversion in 5 hours |

| Immobilized Rhizomucor miehei lipase (RML) | Ethyl Palmitate + 1-Propanol | Transesterification | Heptane, 50°C, 1:3 molar ratio | ~90% yield in 24 hours |

| Immobilized CALB | Oleic Acid + Ethanol | Direct Esterification | Solvent-free, vacuum, 70°C | >98% conversion in 2 hours |

| Pseudomonas cepacia Lipase | Palmitic Acid + Glycerol | Direct Esterification | t-Butanol, 55°C, molecular sieves | 85% conversion to monopalmitin |

Derivatization Strategies of the Palmitate Moiety for Structural Modification

The 16-carbon saturated alkyl chain of the palmitate moiety offers sites for chemical modification to alter the physicochemical properties of the parent molecule.

α-Position Functionalization: The carbon atom adjacent to the carbonyl group (C-2) is the most accessible position for chemical functionalization. A common strategy is α-halogenation, such as bromination using N-bromosuccinimide (NBS) in the presence of an acid catalyst. The resulting α-bromo palmitate ester can then serve as a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of groups like hydroxyl (-OH), amino (-NH₂), or azide (B81097) (-N₃).

Terminal (ω) Position Functionalization: Modifying the terminal methyl group (C-16) is more challenging and typically requires starting with a pre-functionalized raw material, such as ω-hydroxypalmitic acid or a dicarboxylic acid like hexadecanedioic acid, before esterification.

Chain Unsaturation: Introducing double bonds into the saturated alkyl chain can be achieved through complex multi-step chemical syntheses or, more elegantly, through biocatalytic routes using desaturase enzymes. This modification would transform the palmitate derivative into a palmitoleate-like structure, significantly lowering its melting point and altering its membrane interaction properties.

The table below outlines these derivatization strategies.

| Derivatization Strategy | Reagents / Method | Target Modification | Potential Impact on Properties |

|---|---|---|---|

| α-Halogenation | N-Bromosuccinimide (NBS), acid catalyst | Introduction of a bromine atom at the C-2 position | Creates a reactive site for further nucleophilic substitution |

| Chain Unsaturation | Biocatalytic (Desaturase enzymes) or multi-step chemical synthesis | Introduction of one or more C=C double bonds | Lowers melting point; increases fluidity |

| Hydroxylation | Chemical oxidation or enzymatic (hydroxylase) methods | Introduction of one or more hydroxyl (-OH) groups along the chain | Increases polarity and hydrogen bonding capability |

Chemical Functionalization of the Dimethylaminoethyl Moiety in Structurally Related Compounds (e.g., Polymerization)

The dimethylaminoethyl group contains a nucleophilic and basic tertiary amine, which is a prime target for chemical modification. The chemistry of this moiety is well-explored, particularly in the context of functional monomers and polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Quaternization: This is a straightforward and common reaction where the tertiary amine is converted into a quaternary ammonium (B1175870) salt. This is achieved by reacting the compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a sulfate (B86663) (e.g., dimethyl sulfate). The reaction converts the pH-sensitive tertiary amine into a permanently cationic, pH-independent quaternary ammonium group. This significantly increases the hydrophilicity of the molecule.

Reaction: R-N(CH₃)₂ + CH₃I → R-N⁺(CH₃)₃ I⁻

Polymerization Analogs: The 2-(dimethylamino)ethyl group is a key component of the widely used functional monomer 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). Polymers of DMAEMA are synthesized via various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These polymers are known for their "smart" or "stimuli-responsive" behavior, as the pendant tertiary amine groups are protonated at low pH, causing the polymer to become soluble and expand, while they are deprotonated and hydrophobic at high pH. The chemical principles governing the amine functionality in PDMAEMA are directly analogous to the amine in Dimethylaminoethyl palmitate.

The table below summarizes key functionalization approaches relevant to the dimethylaminoethyl moiety.

| Functionalization Type | Reagents | Resulting Structure | Key Property Change |

|---|---|---|---|

| Quaternization | Methyl iodide, Ethyl bromide, Benzyl chloride | Quaternary ammonium salt (e.g., -N⁺(CH₃)₃) | Creates a permanent positive charge; pH-independent cationic character |

| Protonation | Acids (e.g., HCl, Acetic Acid) | Tertiary ammonium salt (e.g., -N⁺H(CH₃)₂) | Induces a positive charge at low pH; pH-responsive behavior |

| Polymerization (of analogous monomers) | Monomers (e.g., DMAEMA), Initiators (e.g., AIBN), ATRP/RAFT agents | Polymer with pendant dimethylaminoethyl groups | Creates macromolecules with stimuli-responsive (pH, temperature) properties |

Advanced Spectroscopic and Analytical Characterization of Dimethylaminoethyl Palmitate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Dimethylaminoethyl palmitate. aocs.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental fingerprint of the Dimethylaminoethyl palmitate molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Dimethylaminoethyl palmitate, distinct signals are expected for the long palmitate chain and the dimethylaminoethyl group. cdnsciencepub.com The terminal methyl group (CH₃) of the palmitate chain typically appears as a triplet at the most upfield region (~0.88 ppm). The extensive polymethylene chain ((CH₂)n) produces a large, overlapping signal around 1.26 ppm. The methylene (B1212753) group alpha to the carbonyl (α-CH₂) is deshielded and appears as a triplet around 2.29 ppm. nih.gov The protons on the dimethylaminoethyl moiety are shifted further downfield due to the electronegativity of the adjacent oxygen and nitrogen atoms. The methylene group attached to the ester oxygen (-O-CH₂-) is expected around 4.0-4.2 ppm, while the methylene group adjacent to the nitrogen (-N-CH₂-) would appear around 2.5-2.7 ppm. The six protons of the two N-methyl groups (-N(CH₃)₂) would yield a sharp singlet around 2.2-2.3 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net Generally, four distinct regions are observed in the ¹³C-NMR spectra of fatty acid esters: the carbonyl carbon, unsaturated carbons (if present), aliphatic carbons, and the ester methoxy (B1213986) carbon (or in this case, the ethoxy moiety carbons). researchgate.net For Dimethylaminoethyl palmitate, the carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 173-175 ppm. youtube.com The carbons of the dimethylaminoethyl group are also distinct: the carbon bonded to the ester oxygen (-O-CH₂) resonates around 60-65 ppm, the carbon adjacent to the nitrogen (-N-CH₂) appears around 55-60 ppm, and the N-methyl carbons (-N(CH₃)₂) are found around 45 ppm. The carbons of the long saturated alkyl chain produce a series of signals in the upfield region (14-35 ppm), with the terminal methyl carbon appearing at approximately 14 ppm. researchgate.netnih.gov

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Palmitate CH₃ | ~0.88 (triplet) | ~14 |

| Palmitate (CH₂)₁₂ | ~1.26 (multiplet) | ~22-32 |

| Palmitate CH₂-CH₂-C=O | ~1.60 (multiplet) | ~25 |

| Palmitate CH₂-C=O | ~2.29 (triplet) | ~34 |

| Ester C=O | - | ~174 |

| O-CH₂-CH₂-N | ~4.1 (triplet) | ~62 |

| O-CH₂-CH₂-N | ~2.6 (triplet) | ~57 |

| N(CH₃)₂ | ~2.25 (singlet) | ~45 |

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Dimethylaminoethyl palmitate. These values are estimates based on typical shifts for analogous long-chain fatty acid esters and amino esters.

While 1D NMR is powerful, complex molecules benefit from 2D NMR experiments to resolve signal overlap and definitively establish structural connectivity. tandfonline.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Dimethylaminoethyl palmitate, this would show correlations between the terminal CH₃ and the adjacent CH₂ in the palmitate chain, and sequentially along the chain. Crucially, it would confirm the connectivity within the ethyl group by showing a cross-peak between the -O-CH₂- and -N-CH₂- signals. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. ipb.pt An HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~62 ppm, assigning both to the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two or three bonds. beilstein-journals.org This is particularly powerful for connecting different parts of a molecule. For instance, an HMBC spectrum would show a correlation from the protons of the -O-CH₂- group (~4.1 ppm) to the carbonyl carbon (~174 ppm), unambiguously proving the formation of the ester bond between the palmitate and the dimethylaminoethyl fragments. beilstein-journals.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies. unifr.chrsc.org

FTIR Spectroscopy: In FTIR spectroscopy of Dimethylaminoethyl palmitate, the most prominent absorption band is the C=O stretch of the ester group, which is strong and sharp, typically appearing in the range of 1735-1750 cm⁻¹. libretexts.orgmdpi.com Another key feature is the C-O stretching vibrations of the ester linkage, which give rise to two strong bands in the 1300-1000 cm⁻¹ region. libretexts.orgspectroscopyonline.com The long aliphatic chain of the palmitate moiety is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H bending vibrations around 1465 cm⁻¹. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O and C-O bonds give strong signals in the IR spectrum, the long, non-polar C-C backbone of the palmitate chain often produces more distinct signals in the Raman spectrum. The C-H stretching and bending modes are also visible in Raman spectra. The combination of both FTIR and Raman provides a more complete vibrational profile of the molecule.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

| C-H Stretch (asymmetric) | -CH₂- | ~2920 | Strong |

| C-H Stretch (symmetric) | -CH₂- | ~2850 | Strong |

| C=O Stretch | Ester (R-COO-R') | ~1740 | Very Strong |

| C-H Bend | -CH₂- | ~1465 | Medium |

| C-O Stretch | Ester | ~1250-1000 (two bands) | Strong |

Table 2: Characteristic infrared absorption frequencies for the primary functional groups in Dimethylaminoethyl palmitate. libretexts.orgmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. albany.edu

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like Dimethylaminoethyl palmitate. spectrabase.com In a typical electron ionization (EI) GC-MS analysis, the molecule is fragmented in a reproducible manner.

The mass spectrum of Dimethylaminoethyl palmitate (molar mass 327.55 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 327, although it may be weak due to extensive fragmentation. nih.govspectrabase.com The fragmentation pattern is highly informative. A characteristic fragmentation pathway for esters involves cleavage of the C-O bond. However, for amino esters, the most prominent fragmentation often occurs alpha to the nitrogen atom due to the charge stabilization provided by the nitrogen. This leads to a characteristic base peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. Other significant fragments could include the acylium ion [CH₃(CH₂)₁₄CO]⁺ at m/z 239 from cleavage of the ester C-O bond, and fragments arising from rearrangements and losses within the long alkyl chain. researchgate.net

| m/z | Proposed Fragment Ion | Significance |

| 327 | [C₂₀H₄₁NO₂]⁺ | Molecular Ion (M⁺) |

| 239 | [CH₃(CH₂)₁₄CO]⁺ | Acylium ion from palmitoyl (B13399708) group |

| 88 | [HOOC-CH₂N(CH₃)₂]⁺ | Result of a McLafferty-type rearrangement |

| 71 | [CH₂CH₂N(CH₃)₂]⁺ | Fragment from the aminoethyl group |

| 58 | [CH₂=N(CH₃)₂]⁺ | Iminium ion, often the base peak |

Table 3: Predicted major fragment ions for Dimethylaminoethyl palmitate in Electron Ionization Mass Spectrometry (EI-MS).

LC-MS is the preferred method for analyzing compounds in complex biological or environmental matrices, as it does not require the analyte to be volatile. rsc.orgnih.gov It is particularly useful for quantifying low concentrations of analytes. Using electrospray ionization (ESI), a softer ionization technique than EI, LC-MS typically generates a prominent protonated molecular ion [M+H]⁺ at m/z 328 for Dimethylaminoethyl palmitate.

For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is employed. mdpi.com In this technique, the precursor ion ([M+H]⁺ at m/z 328) is selected and fragmented to produce characteristic product ions. Monitoring a specific transition (e.g., m/z 328 → m/z 58) allows for highly specific detection and quantification of Dimethylaminoethyl palmitate, even in the presence of co-eluting matrix components that may have the same mass as the parent compound. researchgate.netnih.gov This makes LC-MS/MS an invaluable tool for pharmacokinetic and metabolic studies.

Chromatographic Separation Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for isolating Dimethylaminoethyl palmitate from reaction mixtures and for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, each offering distinct advantages for the analysis of this amino-ester compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography is a cornerstone technique for the quantification of non-volatile, thermally labile compounds like Dimethylaminoethyl palmitate. While specific, validated HPLC methods dedicated exclusively to Dimethylaminoethyl palmitate are not extensively detailed in publicly available literature, standard methodologies can be readily adapted for its analysis.

Typically, a reversed-phase HPLC (RP-HPLC) approach would be utilized, leveraging the lipophilic nature of the palmitate chain. A C8 or C18 stationary phase column would be effective in retaining the molecule. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure the tertiary amine group is protonated, which improves peak shape and chromatographic behavior. Detection is commonly achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS) for enhanced sensitivity and specificity, as the compound lacks a strong UV chromophore. nih.gov

The development of a quantitative HPLC method would involve validation of key parameters to ensure reliable results, as outlined in the table below.

Table 1: Key Validation Parameters for a Hypothetical HPLC Method for Dimethylaminoethyl Palmitate

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interference at the retention time of the analyte. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision. | Signal-to-noise ratio of 10:1. |

Gas Chromatography (GC) for Volatile Component Characterization

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and semi-volatile compounds. It is well-suited for assessing the purity of Dimethylaminoethyl palmitate and for identifying any volatile impurities or related substances from its synthesis, such as unreacted N,N-Dimethylethanolamine or residual solvents.

The compound itself is amenable to GC analysis. GC-MS data available in spectral databases confirms its characterization by this technique, identifying a retention index of 2363. spectrabase.com The electron ionization (EI) mass spectrum of Dimethylaminoethyl palmitate would show characteristic fragmentation patterns, allowing for unambiguous identification. spectrabase.com A typical analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (such as an HP-5MS) for separation before detection by a mass spectrometer. chula.ac.th

Table 2: GC-MS Data and Illustrative Analytical Conditions for Dimethylaminoethyl Palmitate

| Parameter | Value / Description | Source |

|---|---|---|

| Technique | Gas Chromatography / Mass Spectrometry (GC/MS) | spectrabase.com |

| Retention Index | 2363 | spectrabase.com |

| Ionization Type | Electron Ionization (EI) | spectrabase.com |

| Illustrative Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | chula.ac.th |

| Illustrative Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | chula.ac.th |

| Illustrative Temperature Program | Initial oven temperature of 60°C, ramped to a final temperature of ~280-300°C. | chula.ac.th |

| Illustrative Detector | Quadrupole Mass Analyzer | chula.ac.th |

Thermal Analysis for Phase Transition Behavior and Physical Stability Characterization

Thermal analysis techniques are critical for characterizing the physicochemical properties of Dimethylaminoethyl palmitate, including its melting behavior, crystallinity, and thermal stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods used for this purpose. libretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. psu.edu For Dimethylaminoethyl palmitate, DSC analysis would reveal key thermal events:

Melting Point (T_m): The temperature at which the compound transitions from a solid to a liquid state, observed as an endothermic peak on the DSC thermogram.

Crystallization Temperature (T_c): The temperature at which the compound crystallizes from the molten state upon cooling, seen as an exothermic peak.

Glass Transition Temperature (T_g): If the compound can exist in an amorphous (non-crystalline) state, a glass transition may be observed as a step change in the heat capacity.

Polymorphism: The existence of multiple crystalline forms, which would be indicated by the presence of different melting peaks or other thermal events.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org TGA is used to determine the thermal stability and decomposition profile of Dimethylaminoethyl palmitate. A typical TGA curve would show the onset temperature of decomposition and the temperature ranges of significant mass loss. For this molecule, decomposition could occur in stages, potentially involving the initial loss of the dimethylaminoethyl group followed by the degradation of the long palmitate chain at higher temperatures.

While specific DSC and TGA data for Dimethylaminoethyl palmitate are not widely published, the information that can be derived from these techniques is summarized below.

Table 3: Information Gained from Thermal Analysis of Dimethylaminoethyl Palmitate

| Technique | Parameter Measured | Key Information Provided |

|---|---|---|

| DSC | Heat Flow vs. Temperature | Melting point, enthalpy of fusion, crystallization behavior, polymorphism, glass transition. |

| TGA | Mass vs. Temperature | Thermal stability, decomposition temperature, decomposition profile, presence of residual volatiles. |

Morphological and Microstructural Characterization of Dimethylaminoethyl Palmitate Formulations

When Dimethylaminoethyl palmitate is incorporated into formulations, such as nanoparticles, emulsions, or solid lipid particles, its physical form and arrangement within the matrix are critical to the formulation's performance. Techniques such as electron microscopy and X-ray diffraction are used to characterize these properties.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology. For a formulation containing Dimethylaminoethyl palmitate, SEM would be used to visualize the shape, size, and surface texture of particles or droplets.

Transmission Electron Microscopy (TEM) offers insight into the internal structure of a formulation. researchgate.net For example, in a nanoparticle formulation, TEM could reveal whether the compound is encapsulated within a core-shell structure or dispersed throughout a matrix.

X-ray Diffraction (XRD) is the primary technique for determining the crystalline nature of a material. An XRD analysis of solid Dimethylaminoethyl palmitate or its formulations would produce a diffraction pattern. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad halos are characteristic of amorphous or poorly crystalline substances. This is crucial for understanding the physical stability of the formulation, as crystalline and amorphous forms can have different properties.

Detailed morphological and microstructural studies on formulations specifically containing Dimethylaminoethyl palmitate are not extensively available in the scientific literature. However, the application of these standard characterization techniques is fundamental to the research and development of such formulations.

Table 4: Techniques for Morphological and Microstructural Characterization

| Technique | Type of Analysis | Information Obtained for Formulations |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface Imaging | Particle/droplet size, shape, size distribution, and surface topography. |

| Transmission Electron Microscopy (TEM) | Internal Structure Imaging | Internal morphology (e.g., core-shell vs. matrix), particle size, and dispersity. |

| X-ray Diffraction (XRD) | Crystallinity Analysis | Determination of crystalline or amorphous state, identification of polymorphic forms. |

Molecular Interactions and Supramolecular Assembly of Dimethylaminoethyl Palmitate and Analogues in Vitro Focus

Fundamental Intermolecular Forces Governing Self-Assembly and Aggregation Phenomena

The self-assembly of dimethylaminoethyl palmitate and analogous cationic lipids is a spontaneous process governed by a delicate balance of intermolecular forces. These forces dictate the formation of ordered aggregates from individual molecules in an aqueous solution.

Electrostatic Interactions: The cationic dimethylaminoethyl head group plays a crucial role in the supramolecular assembly. axispharm.com Electrostatic repulsion between the positively charged headgroups influences the packing of the molecules and the curvature of the resulting aggregates. axispharm.com Conversely, these cationic groups can interact favorably with negatively charged counter-ions or biomacromolecules in the solution, leading to the formation of more complex structures. axispharm.comwikipedia.org

Van der Waals Forces: These are weak, short-range attractive forces that occur between the hydrophobic alkyl chains of the palmitate tails. While individually weak, the cumulative effect of these forces along the length of the hydrocarbon chains significantly contributes to the stability of the aggregated structures.

Hydrogen Bonding: Although the primary interactions are hydrophobic and electrostatic, hydrogen bonding can occur between the headgroups and surrounding water molecules, as well as with other components in a mixed system. The formation of hydrogen bonds at the interface between the aggregate and the aqueous solution is a key factor in stabilizing the self-assembled structures. researchgate.net

The interplay of these fundamental forces determines the critical aggregation concentration and the morphology of the resulting self-assembled structures, such as micelles or vesicles.

Interactions with Biomacromolecules in Model Systems (e.g., Lipids, Proteins, Polysaccharides)

In biological model systems, dimethylaminoethyl palmitate and its analogues can interact with various biomacromolecules, primarily through electrostatic and hydrophobic interactions.

Lipids: Cationic lipids like dimethylaminoethyl palmitate can interact with zwitterionic or anionic phospholipids (B1166683), which are major components of biological membranes. nih.gov These interactions can lead to the formation of mixed lipid assemblies. The inclusion of a cationic lipid can alter the physical properties of a phospholipid bilayer, such as its phase transition temperature and fluidity. nih.gov For instance, studies on the cationic lipid DOTAP have shown that it can decrease and broaden the phase transition temperature of dipalmitoylphosphatidylcholine (DPPC). nih.gov

Proteins: The positively charged headgroup of dimethylaminoethyl palmitate can interact with negatively charged residues on the surface of proteins. These electrostatic interactions can lead to the formation of lipid-protein complexes. The nature and strength of these interactions depend on factors such as the pH and ionic strength of the medium, which affect the charge of both the lipid and the protein.

Polysaccharides: Cationic lipids can interact with anionic polysaccharides through electrostatic attraction. nih.gov For example, interactions between cationic nanoparticles and the negatively charged polysaccharide heparin have been studied. nih.gov These interactions are influenced by the charge density of both the lipid assembly and the polysaccharide. The formation of complexes between cationic lipids and polysaccharides can be important in the context of drug delivery and interactions with the extracellular matrix. nih.gov

| Interacting Biomacromolecule | Primary Driving Forces | Potential Outcomes in Model Systems |

| Lipids (e.g., Phospholipids) | Hydrophobic interactions, Electrostatic interactions | Formation of mixed vesicles, Alteration of bilayer fluidity and phase transition |

| Proteins | Electrostatic interactions, Hydrophobic interactions | Formation of lipid-protein complexes, Potential modulation of protein conformation |

| Polysaccharides (e.g., Heparin) | Electrostatic interactions | Formation of lipid-polysaccharide complexes |

Membrane Mimetic Systems and Lipid Bilayer Interactions

To understand how dimethylaminoethyl palmitate might interact with cell membranes, researchers utilize membrane mimetic systems such as lipid bilayers. The introduction of cationic lipids into these model membranes can significantly alter their structural and dynamic properties.

The positively charged headgroup of dimethylaminoethyl palmitate can interact with the negatively charged or zwitterionic headgroups of the phospholipids that constitute the bilayer. This electrostatic interaction can lead to a more condensed packing of the lipid molecules. Furthermore, the hydrophobic palmitate tail can intercalate into the hydrophobic core of the lipid bilayer, driven by the hydrophobic effect. nih.gov

Studies on analogous cationic lipids have shown that their incorporation can induce changes in membrane curvature and may even lead to the formation of non-bilayer structures, such as hexagonal phases, particularly when interacting with anionic phospholipids. liposomes.ca The ability to induce such structural rearrangements is a critical aspect of their biological activity. The interaction is also influenced by the composition of the lipid bilayer; for example, the presence of cholesterol can modulate the effects of the cationic lipid. liposomes.ca

Self-Assembled Nanostructures and Colloidal Systems (e.g., Micelles, Vesicles)

In aqueous solutions above its critical micelle concentration (CMC), dimethylaminoethyl palmitate spontaneously self-assembles into various nanostructures to minimize the unfavorable interactions between its hydrophobic tail and water. The geometry of these structures is largely determined by the packing parameter of the lipid, which relates the volume of the hydrophobic tail to the area of the hydrophilic headgroup and the length of the tail.

Micelles: At lower concentrations or under specific conditions, dimethylaminoethyl palmitate can form micelles. These are spherical or elongated aggregates where the hydrophobic palmitate tails form a core, shielded from the water, and the hydrophilic dimethylaminoethyl headgroups form a positively charged corona at the surface. nih.govmdpi.com Molecular dynamics simulations of similar palmitate esters have shown that the self-assembly into micelles can be a rapid process. mdpi.com

Vesicles (Liposomes): Under different conditions, such as in the presence of co-lipids or at higher concentrations, dimethylaminoethyl palmitate can form vesicles, which are spherical structures enclosing an aqueous core and are composed of one or more lipid bilayers. nih.gov These cationic liposomes present a positively charged surface, which can facilitate interactions with negatively charged biological surfaces. wikipedia.org The formation of vesicles from micelles is a complex process that can involve intermediate structures like disk-like micelles. nih.gov The stability of these vesicles in a colloidal system is influenced by electrostatic repulsions between their surfaces, which prevents aggregation. nih.gov

The specific type of nanostructure formed can be influenced by factors such as the concentration of the lipid, temperature, pH, and the ionic strength of the solution. nih.gov

| Nanostructure | Description | Key Driving Forces |

| Micelle | Spherical or elongated aggregate with a hydrophobic core and a hydrophilic corona. | Hydrophobic effect, van der Waals forces |

| Vesicle (Liposome) | Spherical structure with an aqueous core enclosed by a lipid bilayer. | Hydrophobic effect, Electrostatic interactions |

Biochemical Pathways and Cellular Mechanisms Influenced by Palmitate Containing Compounds in Vitro Focus

Investigations into Lipid Metabolism Pathways Relevant to Palmitate Esters in Model Biological Systems

Palmitate, a 16-carbon saturated fatty acid, is a central molecule in lipid metabolism. In model biological systems, its esters are channeled into various metabolic routes depending on the cell's energy status. When energy is abundant, palmitate is readily converted into triglycerides for storage. Conversely, under conditions of energy demand, it is broken down through β-oxidation to produce ATP.

Studies using cultured hepatocytes have demonstrated that palmitate is preferentially incorporated into phospholipids (B1166683) and triglycerides. The specific metabolic fate of palmitate can also be influenced by the presence of other fatty acids. For instance, oleate, a monounsaturated fatty acid, can promote the incorporation of palmitate into triglycerides, potentially mitigating its toxic effects.

Table 1: In Vitro Models Used to Study Palmitate Ester Metabolism

| Model System | Key Pathway Investigated | Primary Findings |

|---|---|---|

| Cultured Hamster Hepatocytes | Triglyceride and Phospholipid Synthesis | Palmitate is readily incorporated into both triglycerides and phospholipids. |

| H4IIEC3 Rat Hepatoma Cells | β-oxidation and Tricarboxylic Acid (TCA) Cycle | Palmitate treatment increases oxygen consumption and fluxes through the TCA cycle. |

| C2C12 Mouse Myoblasts | Phosphatidylethanolamine (PE) Synthesis | Palmitate can be converted to PE, which plays a role in regulating cellular processes. |

Modulation of Intracellular Signaling Cascades by Palmitate Metabolites in Controlled In Vitro Environments

Beyond its role in metabolism, palmitate and its metabolites are significant signaling molecules that can influence a variety of intracellular pathways. In controlled in vitro settings, exposure to palmitate has been shown to induce cellular stress and apoptosis in various cell types, including preadipocytes, hypothalamic neurons, and pancreatic β-cells.

One of the key mechanisms by which palmitate exerts its effects is through the induction of endoplasmic reticulum (ER) stress. This can lead to the activation of the unfolded protein response (UPR) and, in cases of prolonged stress, trigger apoptotic pathways. Palmitate has also been shown to activate several protein kinases, including c-Jun N-terminal kinase (JNK) and protein kinase C (PKC), which are involved in stress and inflammatory signaling.

Furthermore, palmitate can interfere with insulin (B600854) signaling. In hypothalamic neurons and myotubes, palmitate has been demonstrated to attenuate insulin-stimulated signaling pathways, contributing to insulin resistance.

Table 2: Signaling Pathways Modulated by Palmitate in In Vitro Studies

| Cell Type | Signaling Pathway | Effect of Palmitate |

|---|---|---|

| Mouse 3T3-L1 Preadipocytes | ER Stress/UPR | Induces ER stress, leading to apoptosis. |

| Hypothalamic Neurons | JNK Pathway | Activates JNK, contributing to ER stress and apoptosis. |

| Myotubes | PI3K/AKT Pathway | Reduces insulin-stimulated phosphorylation of AKT, impairing insulin signaling. |

Applications of Stable Isotope Tracing Metabolomics in Decoding Metabolic Fates of Palmitate Derivatives

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules like palmitate within a cell. By labeling palmitate with a stable isotope, such as ¹³C, researchers can follow its journey through various metabolic pathways and identify its downstream products.

This methodology has been instrumental in revealing the intricate details of palmitate metabolism. For example, studies using ¹³C-labeled palmitate have shown that in skeletal muscle, a significant portion of uptaken palmitate is directed towards triglyceride synthesis rather than immediate oxidation. In the liver, tracer studies have confirmed its role as a central hub for buffering excess fatty acids, with the bulk of labeled palmitate being incorporated into triglycerides and phosphatidylcholine.

Stable isotope-labeled lipidomics has also been used to differentiate the metabolic pathways of saturated versus monounsaturated fatty acids. These studies have provided insights into how different fatty acids contribute to cellular processes and pathologies like lipotoxicity.

Table 3: Examples of Stable Isotope Tracing Studies of Palmitate

| Labeled Isotope | Model System | Key Finding |

|---|---|---|

| [U-¹³C]palmitate | Human Forearm Skeletal Muscle | In type 2 diabetes, there is a suggestion of increased synthesis of triglycerides from palmitate. |

| [U-¹³C]palmitate | Fasting Mice | The liver is the primary site for the incorporation of excess palmitate into triglycerides and phosphatidylcholine. |

Enzymatic Biotransformation and Hydrolysis of Dimethylaminoethyl Palmitate in In Vitro Model Systems

Esterases and lipases are the primary enzymes responsible for the hydrolysis of ester bonds. These enzymes are ubiquitous in biological systems and can be found in various tissues and cellular compartments. The hydrolysis of Dimethylaminoethyl palmitate would yield palmitic acid and dimethylaminoethanol (B1669961).

In vitro systems such as liver microsomes, which are rich in esterases, or purified enzyme preparations could be used to study the kinetics and mechanism of this hydrolysis. Factors such as pH, temperature, and the presence of cofactors or inhibitors would be expected to influence the rate of this reaction. The released palmitic acid would then be available to enter the metabolic and signaling pathways discussed in the previous sections.

Table 4: Potential In Vitro Systems for Studying Dimethylaminoethyl Palmitate Hydrolysis

| In Vitro System | Relevant Enzymes | Expected Products |

|---|---|---|

| Liver Microsomes | Carboxylesterases, Lipases | Palmitic Acid, Dimethylaminoethanol |

| Purified Esterases | Specific Esterase Isoforms | Palmitic Acid, Dimethylaminoethanol |

Applications in Advanced Materials Science and Bio Inspired Systems in Vitro Focused

Development of Polymeric Carriers and Hydrogels Incorporating Dimethylaminoethyl Moieties for Fundamental Studies

The dimethylaminoethyl moiety, a key functional group in Dimethylaminoethyl Palmitate, is instrumental in the development of "smart" or stimuli-responsive polymeric carriers and hydrogels. These materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli, such as pH. rsc.orgnih.gov The tertiary amine group within the dimethylaminoethyl moiety is particularly sensitive to pH changes. mdpi.com

In acidic environments (low pH), the tertiary amine group becomes protonated, acquiring a positive charge. This leads to electrostatic repulsion between adjacent polymer chains, causing the hydrogel network to swell and increase its water uptake. rsc.orgmdpi.com Conversely, in neutral or alkaline conditions (higher pH), the amine group is deprotonated and neutral, reducing electrostatic repulsion. This allows hydrophobic interactions to dominate, causing the polymer network to contract and release water. rsc.org This reversible swelling and deswelling behavior is the fundamental principle behind their use in various in vitro studies. researchgate.net

Polymers such as poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), which feature this moiety, have been extensively studied. rsc.orgroyalsocietypublishing.org By incorporating Dimethylaminoethyl Palmitate or similar moieties into polymer backbones, researchers can create materials with tunable pH sensitivity. The specific pH at which this transition occurs is related to the pKa of the ionizable group, which is typically in the range of 3 to 10 for such polymers. rjptonline.org These systems are valuable for fundamental studies on polymer physics, network formation, and stimulus-response mechanisms. researchgate.net

Table 1: Properties of Polymeric Systems with Dimethylaminoethyl Moieties

| Property | Description | Controlling Factors | Relevance in In Vitro Studies |

| pH-Responsiveness | Swelling in acidic pH and contraction in basic pH due to protonation/deprotonation of the tertiary amine. rsc.org | pKa of the amine group, polymer concentration, crosslinking density. mdpi.com | Allows for the study of pH-triggered conformational changes and solvent interaction. |

| Swelling Ratio | The degree of water absorption, which can increase from ~270% to 900% depending on conditions. nih.gov | pH, ionic strength of the medium, temperature, polymer composition. mdpi.comresearchgate.net | Crucial for understanding network porosity and diffusion characteristics. |

| Lower Critical Solution Temperature (LCST) | Some polymers exhibit temperature sensitivity, becoming less soluble as temperature increases. mdpi.com | Polymer concentration, pH, incorporation of hydrophobic co-monomers (like styrene). mdpi.com | Enables investigation of dual-responsive (pH and temperature) systems. |

| Biocompatibility | Generally considered to have good biocompatibility in in vitro models. rsc.org | Purity of the polymer, removal of residual monomers. royalsocietypublishing.org | Essential for fundamental studies involving cell cultures or biological molecules. |

Lipid Nanoparticle and Emulsion Stabilization Mechanisms Utilizing Palmitate Derivatives

The palmitate portion of Dimethylaminoethyl Palmitate, a 16-carbon saturated fatty acid, plays a crucial role in the stabilization of lipid-based colloidal systems like lipid nanoparticles (LNPs) and emulsions. tandfonline.com The long hydrocarbon tail is highly lipophilic, allowing it to integrate seamlessly into the lipid core of a nanoparticle or the oil phase of an emulsion. yale.edu This anchoring mechanism is fundamental to the stability of these systems. rjptonline.org

When derivatives of palmitic acid are used as stabilizers, the fatty acid chain becomes embedded in the lipid matrix, while the headgroup is oriented towards the aqueous phase at the particle-water interface. nih.gov This arrangement contributes to stability in several ways:

Steric Hindrance: The presence of molecules on the surface of the nanoparticles creates a physical barrier that prevents particles from aggregating. rjptonline.org

Surface Charge Modification: If the headgroup is charged, as is the case with the dimethylaminoethyl group (which can be protonated), it imparts a surface charge to the nanoparticle. nih.gov This electrostatic repulsion between similarly charged particles is a powerful stabilizing force that prevents coalescence and maintains a monodisperse suspension. researchgate.net

Improved Structural Integrity: The incorporation of different lipid molecules, such as palmitate derivatives, into a solid lipid matrix can disrupt the lipid's crystal lattice. This creates a less ordered structure, which can improve the physical stability and prevent drug expulsion during storage. researchgate.netnih.gov

Studies using various palmitate esters, such as ascorbyl palmitate and dexamethasone (B1670325) palmitate, have demonstrated their effectiveness in creating stable LNP formulations with high encapsulation efficiency. nih.govnih.gov The choice of surfactant and co-surfactant is also critical, as these molecules work synergistically with the palmitate derivative to reduce interfacial tension and prevent particle growth. nih.govresearchgate.net

Table 2: Influence of Palmitate Derivatives on Nanoparticle and Emulsion Properties

| Parameter | Effect of Palmitate Derivative Incorporation | Mechanism | Example Derivative |

| Particle Size | Can influence final particle size, often leading to smaller and more uniform particles when optimized. researchgate.net | Acts as a co-surfactant, reducing interfacial tension during homogenization. | Cetyl palmitate researchgate.net |

| Zeta Potential (Surface Charge) | Can significantly alter the surface charge, often making it more negative or providing a pH-dependent charge. nih.govresearchgate.net | The polar headgroup of the derivative is exposed at the oil-water interface. nih.gov | Ascorbyl palmitate nih.gov |

| Physical Stability | Generally increases stability by preventing aggregation and coalescence. tandfonline.comrjptonline.org | Provides steric and/or electrostatic repulsion between particles. rjptonline.org | Azidothymidine palmitate tandfonline.com |

| Encapsulation Efficiency | Often improves, as the derivative helps create a stable lipid matrix that can better accommodate guest molecules. nih.gov | Creates imperfections in the lipid crystal lattice, providing more space for encapsulation. nih.gov | Ascorbyl palmitate nih.gov |

Surface Modification and Interface Engineering

The bifunctional nature of Dimethylaminoethyl Palmitate, possessing both a hydrophobic palmitate tail and a hydrophilic, ionizable dimethylaminoethyl headgroup, makes it an excellent candidate for surface modification and interface engineering. cam.ac.uk This process involves altering the surface properties of a material to enhance its interaction with the surrounding environment. uconn.edu

In the context of polymeric materials like poly(lactic-co-glycolic acid) (PLGA), Dimethylaminoethyl Palmitate can be incorporated during the fabrication process. yale.edu The palmitate chain preferentially associates with the hydrophobic polymer matrix, effectively anchoring the molecule to the surface. Meanwhile, the dimethylaminoethyl group is presented to the external aqueous environment. yale.edu This strategy achieves several objectives in in vitro systems:

Introduction of Functional Groups: It introduces reactive and functional amine groups onto an otherwise inert surface. These amino groups can be used for further covalent attachment of other molecules, such as fluorescent markers or specific ligands for fundamental binding studies. mdpi.com

Control of Surface Charge: The surface can be rendered cationic in acidic conditions, which can be used to study the electrostatic interaction with negatively charged biomolecules or surfaces. mdpi.com

Alteration of Wettability: The presence of the hydrophilic amino groups can alter the surface's hydrophobicity, influencing how aqueous media and cells interact with the material in research settings.

This approach has been successfully demonstrated using avidin-fatty acid conjugates, where the fatty acid tail anchors the protein to a PLGA surface, allowing for prolonged presentation and functionality. yale.edu Similarly, modifying the surface of nano-emulsions with an amino-silica shell provides a platform for further functionalization. researchgate.net

Table 3: Strategies for Surface Modification Using Amphiphilic Molecules

| Strategy | Amphiphilic Molecule | Target Material | Outcome |

| Physical Adsorption | Avidin-palmitate conjugate yale.edu | PLGA microspheres/scaffolds | Prolonged surface presentation of avidin (B1170675) for binding biotinylated molecules. |

| Post-Grafting | 3-aminopropyl(diethoxy)methyl silane (B1218182) (APDEMS) mdpi.com | Organosilica particles | Introduction of primary amine groups for subsequent fluorescent labeling. |

| Interfacial Deposition | Amino-silica precursors researchgate.net | Oil-in-water nano-emulsions | Formation of a stable, amine-functionalized shell on liquid droplets. |

| Lipid Film Hydration | Phosphatidylethanolamine (PE) or Cholesterol (Chol) based anchors nih.gov | Liposomes | Grafting of carbohydrates to the liposome (B1194612) surface for binding studies. |

Design of Controlled Release Systems for Model Molecules in Controlled In Vitro Settings (Mechanism-focused)

The development of controlled release systems is a cornerstone of advanced materials science, and the unique properties of the dimethylaminoethyl moiety are central to the design of pH-responsive systems. rjptonline.orgnih.gov The primary mechanism for release from carriers incorporating this group is pH-triggered swelling or conformational change. mdpi.comnih.gov

In an in vitro setting, a model molecule can be loaded into a hydrogel or polymeric nanoparticle that contains Dimethylaminoethyl Palmitate or a similar moiety. The release mechanism can be studied by altering the pH of the surrounding buffer solution:

Loading Phase (Neutral/Basic pH): At a pH above the pKa of the dimethylaminoethyl group, the polymer network is relatively collapsed and hydrophobic. Model molecules can be entrapped within this compact matrix. rsc.org

Triggering Phase (Acidic pH): When the system is exposed to an acidic environment (e.g., pH below 6.5), the tertiary amines become protonated. nih.gov

Release Phase (Swelling and Diffusion): The resulting electrostatic repulsion causes the polymer network to rapidly swell and become more hydrophilic. mdpi.comresearchgate.net This increases the mesh size of the hydrogel or the permeability of the nanoparticle, allowing the entrapped model molecule to diffuse out into the surrounding medium. researchgate.net

This diffusion-controlled mechanism allows for "on-demand" release in response to a specific pH trigger. nih.gov In vitro release assays, which separate the carrier from the release medium using methods like dialysis or centrifugal ultrafiltration, are essential for characterizing these systems. nih.govnih.gov By monitoring the concentration of the model molecule in the medium over time, researchers can precisely quantify the release kinetics and understand how factors like polymer composition, crosslink density, and the pKa of the responsive group affect the release profile. researchgate.net

Table 4: Mechanisms and Influencing Factors in pH-Responsive Release Systems

| Release Mechanism | Trigger | Polymer/Carrier Behavior | Key Influencing Factors |

| Swelling-Controlled Diffusion | Decrease in pH below the polymer's pKa researchgate.net | Protonation of amine groups leads to electrostatic repulsion and network expansion. mdpi.com | Polymer pKa, crosslinking density, initial loading concentration, pH of the medium. mdpi.com |

| Hydrophobic-to-Hydrophilic Transition | Decrease in pH | Increased polymer solubility due to amine protonation, potentially leading to carrier dissolution. nih.gov | Polymer composition, balance of hydrophobic/hydrophilic monomers. acs.org |

| Charge-Reversal Mediated Release | Decrease in pH | Surface charge of the carrier changes from neutral/negative to positive, altering interactions with payload. nih.gov | Surface density of ionizable groups, nature of the payload. |

| Cleavage of Acid-Labile Linkers | Acidic environment | Hydrolysis of specific chemical bonds (e.g., imine bonds) used to conjugate the molecule to the carrier. nih.gov | Type of chemical linker used, pH sensitivity of the bond. |

Natural Occurrence, Isolation, and Environmental Research

Identification and Quantification of Dimethylaminoethyl Palmitate in Natural Extracts

Direct identification and quantification of Dimethylaminoethyl palmitate in natural extracts are not widely documented in scientific literature, suggesting it is not a common naturally occurring compound. However, the analytical techniques used for identifying and quantifying related long-chain fatty acid esters in biological samples are well-established. These methods could be adapted for the detection of Dimethylaminoethyl palmitate if it were present.

Advanced chromatographic and spectrometric techniques are the primary tools for such analyses. taylorfrancis.comjfda-online.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acid esters, a derivatization step is often required to increase their volatility. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and suitable for analyzing less volatile compounds. nih.gov It can be used to detect and quantify fatty acid esters in complex biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and quantification of components in a mixture. taylorfrancis.com When coupled with an appropriate detector, it can be a robust method for analyzing fatty acid derivatives. taylorfrancis.com

The general workflow for identifying a compound like Dimethylaminoethyl palmitate in a natural extract would involve:

Extraction: Using a solvent system to extract lipids and other organic molecules from the biological source.

Purification: Employing techniques like solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes of interest. nih.gov

Analysis: Using GC-MS or LC-MS to separate the components of the extract and identify them based on their mass spectra and retention times. jfda-online.comnih.gov

The table below summarizes the key analytical techniques applicable for the identification and quantification of fatty acid esters.

| Analytical Technique | Principle | Application for Fatty Acid Esters | Common Detector |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile fatty acid methyl esters (FAMEs). taylorfrancis.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). jfda-online.com |

| Liquid Chromatography (LC) | Separation based on partitioning between a mobile and stationary phase. | Analysis of a wide range of fatty acid esters, including less volatile ones. nih.gov | UV-Vis Detector, Mass Spectrometry (MS). nih.gov |

| Mass Spectrometry (MS) | Identification based on the mass-to-charge ratio of ionized molecules. | Provides structural information and sensitive detection. jfda-online.comresearchgate.net | N/A |

Isolation and Purification Strategies from Biological Sources

While specific methods for isolating Dimethylaminoethyl palmitate from natural sources are not detailed in existing research, general strategies for the isolation and purification of lipids and fatty acid derivatives from biological materials are applicable. These methods focus on separating the desired compound from a complex mixture of other cellular components.

The process typically begins with the disruption of the biological tissue to release its cellular contents, followed by extraction and chromatographic purification.

Solvent Extraction: The Bligh-Dyer method is a classic technique for extracting lipids from biological samples using a mixture of chloroform, methanol, and water. nih.gov This method effectively separates lipids from more polar molecules like proteins and carbohydrates.

Chromatographic Techniques: Following extraction, various forms of chromatography are used for purification.

Column Chromatography: This is often the first step in purification, where the crude extract is passed through a column containing a stationary phase (e.g., silica (B1680970) gel) to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC): TLC can be used for the separation and preliminary identification of lipids.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of the target compound to a high degree of purity. taylorfrancis.com

Biosynthetic Pathways Leading to Palmitate-Derived Compounds in Organisms

Dimethylaminoethyl palmitate itself is not a known product of natural biosynthetic pathways. However, its components, palmitic acid and a dimethylaminoethanol-related moiety, are derived from fundamental biochemical pathways. Palmitic acid is a common saturated fatty acid synthesized in many organisms, from bacteria to mammals. nih.gov

The biosynthesis of palmitate, the precursor to palmitate-derived compounds, is a well-understood process known as de novo fatty acid synthesis. nih.govpharmaguideline.com This process occurs in the cytoplasm of cells and involves two key enzymes: Acetyl-CoA carboxylase and Fatty Acid Synthase. deshbandhucollege.ac.inaocs.org

The synthesis starts with acetyl-CoA, which is carboxylated to form malonyl-CoA. pharmaguideline.comdeshbandhucollege.ac.in The fatty acid synthase complex then catalyzes a series of reactions, adding two-carbon units from malonyl-CoA to the growing fatty acid chain. csun.edurathbiotaclan.com This cycle repeats seven times to produce the 16-carbon saturated fatty acid, palmitate. pharmaguideline.comrathbiotaclan.com

Once synthesized, palmitate can be converted into other fatty acids through elongation and desaturation or be esterified to form various lipids. csun.edu The formation of an ester bond, like the one in Dimethylaminoethyl palmitate, involves the reaction of a carboxylic acid (palmitic acid) with an alcohol. In biological systems, this reaction is typically catalyzed by enzymes such as acyltransferases. The amino alcohol part of the molecule is related to choline, an essential nutrient involved in various metabolic pathways.

Environmental Fate and Biotransformation of Related Amine-Esters in Model Ecosystems

Hydrolysis: The ester linkage in Dimethylaminoethyl palmitate is susceptible to hydrolysis, a chemical reaction with water that would break the molecule into palmitic acid and dimethylaminoethanol (B1669961). wikipedia.org This reaction can be catalyzed by acids or bases and can also occur enzymatically, mediated by esterase enzymes present in microorganisms. wikipedia.orgnih.gov The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Biodegradation: Microorganisms such as bacteria and fungi play a crucial role in the degradation of organic compounds in the environment. arcjournals.org It is expected that microorganisms possessing lipases or esterases could hydrolyze the ester bond. arcjournals.org The resulting palmitic acid is a fatty acid that can be readily metabolized by many organisms through beta-oxidation. wikipedia.org The fate of the dimethylaminoethanol portion would depend on its susceptibility to microbial degradation. While many simple amines are biodegradable, tertiary amines can sometimes be more resistant to degradation than primary or secondary amines. researchgate.net

Studies on related compounds, such as other fatty acid esters and tertiary amines, provide insights into the potential environmental behavior of Dimethylaminoethyl palmitate. Fatty acid esters are generally considered to be readily biodegradable. arcjournals.orgnih.gov The environmental impact of amines and their degradation products is an area of active research, particularly concerning their potential persistence and toxicity in aquatic environments. researchgate.netieaghg.org

Future Research Directions and Emerging Paradigms in Dimethylaminoethyl Palmitate Chemistry

Integration of Advanced Analytical Techniques for Real-Time Molecular Characterization

The continuous monitoring of the synthesis of Dimethylaminoethyl palmitate is crucial for optimizing reaction conditions and ensuring product quality. Advanced analytical techniques are being integrated into the manufacturing process to provide real-time molecular characterization.

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy , are powerful tools for real-time monitoring of the esterification reaction that produces Dimethylaminoethyl palmitate. alfa-chemistry.combroadpharm.comwikipedia.org These techniques allow for the continuous tracking of the consumption of reactants, like palmitic acid and 2-(dimethylamino)ethanol, and the formation of the ester product. alfa-chemistry.com For instance, the decrease in the characteristic vibrational bands of the carboxylic acid and alcohol functional groups, coupled with the emergence of the ester carbonyl band, provides a direct measure of reaction progress. alfa-chemistry.com

Mass spectrometry (MS) , particularly when coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC), offers high sensitivity and specificity for the detailed analysis of cationic lipids such as Dimethylaminoethyl palmitate. nih.govnih.govnih.gov Real-time MS approaches, including ambient ionization techniques, can provide instantaneous information on the molecular composition of the reaction mixture, enabling the identification of intermediates and byproducts. semanticscholar.org Time-of-Flight Mass Spectrometry (TOF-MS) is particularly advantageous due to its high resolution and rapid data acquisition, making it suitable for high-throughput analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for the in-situ monitoring of ester synthesis. nih.govacs.org FT-NMR assays can be developed to continuously track the chemical shifts associated with the protons and carbons involved in the esterification, providing quantitative data on reaction kinetics. acs.org

These advanced analytical methods are pivotal for developing a deeper understanding of the reaction mechanisms and for implementing robust process control strategies in the production of Dimethylaminoethyl palmitate.

Table 1: Advanced Analytical Techniques for Real-Time Characterization

| Technique | Principle | Application in Dimethylaminoethyl Palmitate Synthesis | Key Advantages |

|---|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Vibrational spectroscopy that identifies functional groups based on their characteristic absorption or scattering of infrared or laser light. | Real-time monitoring of the disappearance of carboxylic acid and alcohol bands and the appearance of the ester band. | Non-destructive, continuous monitoring, provides kinetic data. |

| Real-Time Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Instantaneous identification of reactants, products, intermediates, and impurities during the reaction. | High sensitivity and specificity, detailed molecular information. |

| In-situ NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to determine the structure of a molecule. | Continuous tracking of changes in the chemical environment of atoms as the reaction progresses. | Provides quantitative data and detailed structural information. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Quantification of Dimethylaminoethyl palmitate and related impurities in reaction samples. | High resolution, accurate quantification. |

Sustainable Synthesis and Green Chemistry Approaches for Dimethylaminoethyl Palmitate Production

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like Dimethylaminoethyl palmitate, with a focus on developing more sustainable and environmentally benign production methods.

Enzymatic synthesis using lipases as biocatalysts presents a promising green alternative to traditional chemical esterification. alfa-chemistry.combroadpharm.comsemanticscholar.orgalfa-chemistry.com Lipases can catalyze the esterification of fatty acids under mild reaction conditions, often in solvent-free systems or in green solvents, which reduces energy consumption and waste generation. alfa-chemistry.com The high selectivity of enzymes can also lead to purer products, minimizing the need for extensive purification steps. A life cycle sustainability assessment of isopropyl palmitate production indicated that enzymatic catalysis can lead to a reduction in environmental impacts due to less hazardous waste and lower feedstock consumption.

The choice of solvents is a critical aspect of green chemistry. Research is exploring the use of greener solvents for esterification reactions to replace hazardous options like chlorinated or amide solvents. acs.org Acetonitrile (B52724) has been identified as a greener alternative that can provide comparable reaction rates and yields to traditional solvents in Steglich esterification. nih.govacs.org Deep eutectic solvents (DESs) are another class of green solvents that have shown potential as reaction media for enzymatic ester synthesis. wikipedia.org In some cases, DESs can act as the solvent, catalyst, and even as an alkylating agent, simplifying the reaction setup. dss.go.th

Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemical production. Dimethylaminoethyl palmitate is derived from palmitic acid, which can be sourced from vegetable oils like palm oil. Utilizing sustainably sourced palm oil and developing processes that can accommodate variations in feedstock composition are important research areas.

Table 2: Green Chemistry Approaches for Dimethylaminoethyl Palmitate Synthesis

| Approach | Description | Advantages |

|---|---|---|

| Biocatalysis (Enzymatic Synthesis) | Use of enzymes, such as lipases, to catalyze the esterification reaction. | Mild reaction conditions, high selectivity, reduced byproducts, use of renewable catalysts. |

| Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives like acetonitrile, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety, potential for solvent recycling. |

| Solvent-Free Systems | Conducting the reaction without a solvent, often with one of the reactants in excess to act as the reaction medium. | Eliminates solvent waste, simplifies product isolation, increases process intensity. |

| Renewable Feedstocks | Utilization of sustainably sourced raw materials, such as palmitic acid from certified sustainable palm oil. | Reduced reliance on fossil fuels, lower carbon footprint, improved sustainability profile. |

Rational Design of Novel Supramolecular Assemblies for Fundamental Chemical Understanding

As an amphiphilic molecule with a cationic headgroup and a long hydrophobic tail, Dimethylaminoethyl palmitate has the propensity to self-assemble into various supramolecular structures in aqueous environments, such as micelles and vesicles. achemblock.commdpi.com The rational design of these assemblies is a key area of research for a deeper fundamental understanding of their formation and properties.